(6,6)-苯基-C61 甲基己酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

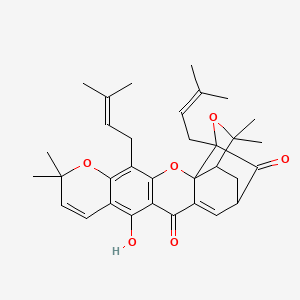

(6,6)-phenyl-C61 Methyl-hexanoate, also known as (6,6)-phenyl-C61 Methyl-hexanoate, is a useful research compound. Its molecular formula is C10H14BClO3. The purity is usually 95%.

BenchChem offers high-quality (6,6)-phenyl-C61 Methyl-hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,6)-phenyl-C61 Methyl-hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

溶液处理聚合物-富勒烯共混物中形态形成的原位研究

研究表明,控制 BHJ 中的共混物纳米形态仍然是一个挑战,需要了解溶剂干燥过程中相分离和结晶机制的基本知识。结合激光反射率法和掠入射广角 X 射线散射的原位研究已经提供了对薄膜干燥过程中纳米形态如何动态发展的基本了解。这些研究确定了控制薄膜形成以优化太阳能电池性能的参数,重点关注聚(3-己基噻吩)-[6,6]-苯基-C61-丁酸甲酯和聚{[4,4'-双(2-乙基己基)二噻吩(3,2-b;2',3'-d)硅杂蒽] -2,6-二基-alt-(2,1,3 苯并噻二唑)-4,7-二基}与 [6,6]-苯基-C71-丁酸甲酯 (Barrena 等人,2017)。

热退火对 P3HT:PCBM 复合异质结有机太阳能电池的影响

热退火已被确定为一种可以显着提高有机太阳能电池性能的工艺。对热退火对基于聚(3-己基噻吩-2,5-二基)(P3HT)和 [6,6]-苯基-C61 丁酸甲酯(PCBM)共混物的器件的物理薄膜性质和电子性能的影响进行了批判性审查。本综述重点关注电荷传导和激子离解之间的平衡,从而确定最大化电子性能的最佳退火条件。热退火过程中薄膜结构和电子性能之间的联系突出了需要进一步研究以发展这项技术的领域 (Yang 和 Uddin,2014)。

P3HT:PCBM 有机薄膜太阳能电池中的等离子体纳米粒子

最近的进展表明,掺入金属纳米结构,例如金 (Au) 和银 (Ag),可以提高 OPV 的性能,尤其是在有机活性层厚度有限(≤100 nm)时。等离子体纳米粒子的引入会引起光学和电学效应,从而提高 OPV 的性能。本综述整合了基于等离子体增强的聚(3-己基噻吩-2,5-二基):苯基-C61-丁酸甲酯(P3HT:PCBM)的 OPV 的最新进展,强调了金和银纳米粒子的物理等离子体效应及其作为性能优化战略方法的作用 (Lim 等人,2016)。

作用机制

Target of Action

(6,6)-Phenyl-C61 Methyl-hexanoate, also known as PCBM, is primarily used in organic photovoltaic cells. Its primary targets are the photoactive layers in these cells, where it plays a crucial role in the process of charge separation and transport .

Mode of Action

PCBM interacts with its targets by accepting an electron from the donor material in the photoactive layer. This electron transfer process occurs after the absorption of light, leading to the formation of an exciton (a bound state of an electron and an electron hole). The exciton is then separated at the interface of the donor and acceptor materials, resulting in the generation of free charges .

Biochemical Pathways

While PCBM is not involved in traditional biochemical pathways, it plays a significant role in the energy conversion process in organic photovoltaic cells. The electron transfer from the donor material to PCBM (the acceptor material) is a critical step in this process. The free charges generated are then transported to the respective electrodes, creating a flow of electricity .

Result of Action

The primary molecular effect of PCBM’s action is the generation of free charges (electrons and holes) after light absorption. On a cellular level, in the context of an organic photovoltaic cell, this leads to the generation of electricity. The efficiency of this process is heavily dependent on the effectiveness of PCBM’s electron-accepting and charge-transporting properties .

Action Environment

The action, efficacy, and stability of PCBM are influenced by several environmental factors. Temperature and light intensity can affect the efficiency of the energy conversion process. Additionally, the chemical environment, specifically the nature of the donor material in the photoactive layer, can also impact PCBM’s effectiveness as an electron acceptor .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (6,6)-phenyl-C61 Methyl-hexanoate involves the reaction of C60 fullerene with methylhexanoic acid and phenyl Grignard reagent.", "Starting Materials": [ "C60 fullerene", "Methylhexanoic acid", "Phenyl Grignard reagent", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Dissolve C60 fullerene in diethyl ether", "Add methylhexanoic acid to the solution and stir for 24 hours", "Add phenyl Grignard reagent dropwise to the solution and stir for 24 hours", "Filter the solution to remove any solid impurities", "Add hydrochloric acid to the filtrate to protonate the carboxylic acid group", "Extract the protonated product with chloroform", "Wash the organic layer with sodium hydroxide to remove any remaining acid", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain the crude product", "Purify the product by column chromatography using methanol and chloroform as eluents" ] } | |

CAS 编号 |

1242279-48-6 |

分子式 |

C10H14BClO3 |

分子量 |

0 |

同义词 |

(6,6)-phenyl-C61 Methyl-hexanoate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。